molecular formula C11H14BrNO B1332818 3-bromo-N-butylbenzamide CAS No. 35390-07-9

3-bromo-N-butylbenzamide

Cat. No. B1332818
CAS RN: 35390-07-9
M. Wt: 256.14 g/mol
InChI Key: FKQYEUJITUURPH-UHFFFAOYSA-N
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Description

3-Bromo-N-butylbenzamide is a chemical compound that is part of the benzamide family, characterized by a bromine atom attached to the benzene ring and a butyl group linked to the amide nitrogen. While the provided papers do not directly discuss 3-bromo-N-butylbenzamide, they do provide insights into similar compounds, which can help infer some of the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of corresponding benzoyl chlorides or benzoic acids with amines. For instance, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . This suggests that 3-bromo-N-butylbenzamide could potentially be synthesized through a similar pathway, using 3-bromobenzoyl chloride and butylamine as starting materials.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using X-ray crystallography. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was analyzed and found to crystallize in two polymorphs, both belonging to the monoclinic system . Similarly, the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides with different halogen substituents were reported, showing variations in the dihedral angles between the benzene rings . These studies indicate that halogen substituents can significantly influence the molecular conformation of benzamide compounds.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. For instance, halogenated aniline derivatives like 2-amino-5-bromo-3-iodobenzamide are used as synthons for synthesizing nitrogen-containing heterocyclic compounds through palladium-catalyzed cross-coupling reactions . This implies that 3-bromo-N-butylbenzamide could also serve as a synthon for further chemical transformations, potentially through similar catalytic processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their substituents. For example, 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides were studied for their ability to inhibit photosynthetic electron transport, with their efficiency depending on compound lipophilicity and electronic properties . This suggests that the bromine substituent in 3-bromo-N-butylbenzamide may confer specific electronic characteristics that could affect its reactivity and interactions with biological systems.

Scientific Research Applications

Antidiabetic Potential

3-Bromo-N-butylbenzamide (or similar derivatives) demonstrates potential in antidiabetic treatments. For example, a related compound, SN158, has been shown to activate peroxisome proliferator-activated receptors (PPARα and PPARγ), enhancing adipogenic differentiation, fatty acid oxidation, and glucose uptake. This suggests its utility in treating type 2 diabetes and related metabolic disorders (Jung et al., 2017).

Molecular Structure Studies

Research on compounds structurally similar to 3-bromo-N-butylbenzamide, like o-bromo-N-benzyl-N-t-butyl-benzamide, provides insights into the molecular configurations and conformations of tertiary benzamides. This is crucial for understanding the behavior and properties of these molecules (Lewin et al., 1975).

Photophysical Properties

Studies on phenylbenzoxazole-based organic compounds, such as 3OTB (which contains a benzamide group), reveal the mechanisms behind emission enhancement in condensed states. This is significant for developing materials with specific photophysical properties (Li et al., 2015).

Inhibition of Photosynthetic Electron Transport

Derivatives of benzamide, like 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, have been found to inhibit photosynthetic electron transport. This has implications for understanding and manipulating photosynthetic processes (Kráľová et al., 2013).

Hydrogen Bonding Studies

Research on the hydrogen bonding of N-butylbenzamides, a group that includes 3-bromo-N-butylbenzamide, contributes to a deeper understanding of molecular interactions and associations. This is vital for designing compounds with desired chemical properties (Nikolić et al., 1992).

Computational Chemistry in Organic Synthesis

In the context of undergraduate education, computational investigations have been used to predict reaction mechanisms, such as the formation of N-t-butylbenzamide. This approach enhances understanding of organic synthesis processes (Hessley, 2000).

Palladium-Catalysed Arylations

Palladium-catalyzed direct arylation using bromobenzamides, including potentially 3-bromo-N-butylbenzamide, has been explored for the synthesis of heteroaryl benzamides. This has implications for the development of new synthetic methods in organic chemistry (Chen et al., 2013).

Tumor Imaging Studies

Bromobenzamide derivatives have been evaluated for their potential in tumor imaging. For instance, 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide has shown promise in identifying breast tumors in vivo, highlighting the diagnostic potential of these compounds (Rowland et al., 2006).

Synthesis of Active Compounds

The synthesis of chlorantraniliprole, starting from 3-methyl-2-nitrobenzoic acid and involving a series of reactions including one with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, demonstrates the role of bromobenzamide derivatives in the synthesis of agriculturally important compounds (Yi-fen et al., 2010).

Safety and Hazards

The safety data sheet (SDS) for 3-bromo-N-butylbenzamide suggests that if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted .

properties

IUPAC Name

3-bromo-N-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-2-3-7-13-11(14)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQYEUJITUURPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366040
Record name 3-bromo-N-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-butylbenzamide

CAS RN

35390-07-9
Record name 3-bromo-N-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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